molecular formula C20H24O7 B1423151 4-Methoxyphenyl 3-O-Benzyl-beta-D-galactopyranoside CAS No. 383905-60-0

4-Methoxyphenyl 3-O-Benzyl-beta-D-galactopyranoside

Cat. No. B1423151
CAS RN: 383905-60-0
M. Wt: 376.4 g/mol
InChI Key: CZPFTCBIXZWFIZ-VYJAJWGXSA-N
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Description

“4-Methoxyphenyl 3-O-Benzyl-beta-D-galactopyranoside” is a compound with captivating pharmacological properties . It is used as a biochemical reagent for life science related research .


Chemical Reactions Analysis

This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Physical And Chemical Properties Analysis

The molecular weight of “4-Methoxyphenyl 3-O-Benzyl-beta-D-galactopyranoside” is 376.4 g/mol . It is a white to almost white powder to crystal .

Scientific Research Applications

  • Synthesis of Oligosaccharides : This compound has been used in the synthesis of oligosaccharides. For instance, it was utilized in the efficient synthesis of galabiosyl donors from 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose, which are important for constructing galabiose-containing oligosaccharides (Ohlsson & Magnusson, 2000).

  • Natural Product Synthesis : It played a role in the total synthesis of the disaccharide fragment of 4″-O-acetylmananthoside B, a natural product isolated from Vietnamese Acanthaceae Justicia patentiflora (Zhao et al., 2008).

  • Proteoglycan Studies : The compound has been used to prepare various sulfoforms of disaccharides as part of the study of proteoglycans (Jacquinet, 2004).

  • Biochemical Synthesis : It has been involved in the synthesis of arabinogalactans with specific galactopyranose backbones and arabinofuranose side chains, which are significant in biochemical studies (Li & Kong, 2005).

  • Glycoconjugate Polymers : This compound was used in the synthesis of glycoconjugate polymers carrying Gb(3) and isoGb(3) clusters as side chains, contributing to the understanding of carbohydrate structures (Dohi et al., 2002).

  • Affinity Chromatography : It has been part of the synthesis process of ligands for affinity chromatography, particularly for isolating specific proteins from human serum (Ziegler et al., 1992).

  • Positron Emission Tomography (PET) Probes : There's been research into using derivatives of this compound for developing PET tracers for visualizing gene expression, although more modifications are needed for favorable in vivo imaging probes (Celen et al., 2008).

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2S,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17-,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPFTCBIXZWFIZ-VYJAJWGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@H]([C@@H](O2)CO)O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693679
Record name 4-Methoxyphenyl 3-O-benzyl-alpha-L-allopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 3-O-Benzyl-beta-D-galactopyranoside

CAS RN

383905-60-0
Record name 4-Methoxyphenyl 3-O-benzyl-alpha-L-allopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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